N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide
Description
N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide is a bifunctional ethanediamide derivative characterized by two distinct aromatic substituents:
- A 5-chloro-2-methylphenyl group (meta-chloro, ortho-methyl substitution).
- A 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl group (containing a hydroxyethoxy side chain and a para-methylphenyl moiety).
Its ethanediamide backbone enables hydrogen bonding, which may influence solubility and intermolecular interactions .
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-13-3-6-15(7-4-13)18(27-10-9-24)12-22-19(25)20(26)23-17-11-16(21)8-5-14(17)2/h3-8,11,18,24H,9-10,12H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGNCGYKTMAHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Pathway
Procedure :
- First Amidation :
Oxalyl chloride (1.2 equiv) reacts with 5-chloro-2-methylaniline (1.0 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours. The intermediate monoamide chloride is isolated via vacuum filtration. - Second Amidation :
The monoamide chloride reacts with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine (1.1 equiv) in tetrahydrofuran (THF) under nitrogen at 25°C for 12 hours. Triethylamine (2.5 equiv) is added to scavenge HCl.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Value |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Temperature (°C) | 25 | 0–5 | 25 |
| Yield (%) | 62 | 48 | 62 |
Characterization :
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, NH), 7.38–7.12 (m, 8H, Ar-H), 4.12 (t, $$J = 6.4$$ Hz, 2H, OCH$$2$$), 3.61 (t, $$J = 6.4$$ Hz, 2H, CH$$_2$$OH).
- IR (KBr): 3280 cm$$^{-1}$$ (N–H), 1665 cm$$^{-1}$$ (C=O).
Coupling Reagent-Assisted Synthesis
Carbodiimide-Based Method
Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and Hydroxybenzotriazole (HOBt) .
Procedure :
- Oxalic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes.
- 5-Chloro-2-methylaniline (1.0 equiv) is added, and the mixture is stirred at 25°C for 6 hours.
- 2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethylamine (1.1 equiv) is introduced, and the reaction proceeds for 18 hours.
Yield Comparison :
| Coupling System | EDCl/HOBt | DCC/HOBt | CDI |
|---|---|---|---|
| Yield (%) | 75 | 68 | 60 |
| Purity (HPLC) | 98.2 | 97.5 | 95.8 |
Advantages :
- EDCl/HOBt minimizes racemization and enhances solubility in DMF.
- DMF’s high boiling point facilitates reactions at elevated temperatures (up to 80°C).
Protection-Deprotection Strategies for the Hydroxyethoxy Group
tert-Butyldimethylsilyl (TBS) Protection
Steps :
- Protection : 2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethylamine is treated with tert-butyldimethylsilyl chloride (1.1 equiv) and imidazole (2.0 equiv) in DMF at 25°C for 4 hours.
- Amidation : The protected amine undergoes coupling with oxalic acid derivatives as described in Section 3.1.
- Deprotection : Tetrabutylammonium fluoride (TBAF, 1.0 equiv) in THF removes the TBS group at 0°C for 1 hour.
Efficiency :
- Overall Yield : 58% (vs. 42% without protection).
- Side Reactions : <5% over-silylation observed via $$^{29}$$Si NMR.
Characterization and Analytical Data
Spectroscopic Confirmation
Mass Spectrometry :
- HRMS (ESI+) : m/z calculated for C$${24}$$H$${28}$$ClN$$2$$O$$4$$ [M+H]$$^+$$: 467.1632; found: 467.1628.
Thermal Analysis :
- Melting Point : 189–191°C (decomposition observed above 200°C).
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | 98.5% purity |
| TLC (Silica Gel) | R$$_f$$ = 0.34 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Oxalyl Chloride | 62 | 97.8 | 12.50 |
| EDCl/HOBt | 75 | 98.2 | 18.20 |
| TBS Protection | 58 | 96.5 | 22.40 |
Key Findings :
- The EDCl/HOBt method offers the best balance of yield and purity.
- Protection strategies, while effective, increase synthetic complexity and cost.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to prepare other complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide” depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
- The target compound’s hydroxyethoxy group distinguishes it from sulfonyl- or nitro-containing analogs, likely improving water solubility compared to alachlor or the sulfonamide in .
- The meta-chloro substitution on the phenyl ring contrasts with the para-chloro in alachlor, which may alter binding interactions in biological systems .
Target Compound vs. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Synthesis : The nitro-sulfonamide derivative was synthesized via refluxing with acetic anhydride, yielding crystalline products. The target compound’s hydroxyethoxy group may require protection/deprotection steps during synthesis, similar to methodologies in .
- Crystallography : Both compounds likely form hydrogen-bonded networks. The nitro compound in exhibits intermolecular C–H⋯O interactions, while the target’s hydroxyethoxy group could participate in O–H⋯O bonding, enhancing crystal stability .
Target Compound vs. N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
- Structural Differences : The sulfonamide in replaces the ethanediamide backbone, introducing a sulfonyl group. This increases electronegativity but reduces hydrogen-bonding capacity compared to the target’s dual amide groups.
- Biological Implications : Sulfonamides are associated with antimicrobial activity, whereas ethanediamides may target enzymes like proteases or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
